Fmoc-光敏连接基

描述

科学研究应用

9-fluorenylmethoxycarbonyl-photo-linker has a wide range of scientific research applications, including:

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-fluorenylmethoxycarbonyl-photo-linker typically involves the anchoring of the first 9-fluorenylmethoxycarbonyl-protected amino acid onto a linker-modified resin. This is followed by the assembly of the peptide chain through consecutive cycles of 9-fluorenylmethoxycarbonyl-deprotection and coupling of the 9-fluorenylmethoxycarbonyl-protected and acid-activated amino acids . The final step involves the removal of side chain protecting groups and the release of the fully assembled peptide from the resin via acid treatment .

Industrial Production Methods

In industrial settings, the production of 9-fluorenylmethoxycarbonyl-photo-linker is often carried out using automated solid-phase peptide synthesis equipment. This method ensures high efficiency and consistency in the production of peptides, making it suitable for large-scale applications .

化学反应分析

Types of Reactions

9-fluorenylmethoxycarbonyl-photo-linker undergoes several types of chemical reactions, including:

Photocleavage: The compound is cleaved under neutral conditions using ultraviolet light, which allows for the controlled release of peptides.

Common Reagents and Conditions

Photocleavage: Ultraviolet light is used to cleave the compound under neutral conditions.

Deprotection: Basic reagents such as piperidine, diethylamine, or morpholine are used to remove the 9-fluorenylmethoxycarbonyl group.

Major Products Formed

The major products formed from these reactions include the desired peptides, which are released from the resin upon photocleavage, and the deprotected amino acids, which are obtained after the removal of the 9-fluorenylmethoxycarbonyl group .

作用机制

The mechanism of action of 9-fluorenylmethoxycarbonyl-photo-linker involves the controlled release of peptides through a photolabile mechanism. Upon exposure to ultraviolet light, the compound undergoes photocleavage, resulting in the release of the peptide from the resin . This process allows for precise control over the release of peptides, making it suitable for applications that require high specificity and accuracy .

相似化合物的比较

Similar Compounds

9-fluorenylmethoxycarbonyl-photolabile-linker: Another photolabile linker used in solid-phase peptide synthesis.

Traceless photocleavable linker: Used for the automated glycan assembly of carbohydrates with free reducing ends.

9-fluorenylmethoxycarbonyl-photo-NHS: A compound used for coupling photocleavable groups to amino-functionalized surfaces.

Uniqueness

9-fluorenylmethoxycarbonyl-photo-linker is unique in its ability to facilitate the controlled release of peptides under neutral conditions using ultraviolet light. This property makes it particularly valuable for applications that require precise control over the release of peptides, such as in the development of peptide-based therapeutics and diagnostic tools .

生物活性

The Fmoc-Photo-Linker (9-fluorenylmethoxycarbonyl-photo-linker) is a versatile compound widely utilized in peptide synthesis and biological research. Its unique properties enable the study of complex biological systems through light-activated mechanisms, making it a valuable tool in chemical biology, tissue engineering, and drug delivery applications. This article explores the biological activity of Fmoc-Photo-Linker, detailing its mechanisms of action, applications in research, and findings from various studies.

Overview of Fmoc-Photo-Linker

Fmoc-Photo-Linker is primarily used for the synthesis of peptides and proteins. It allows researchers to incorporate light-sensitive functionalities into biomolecules, facilitating controlled release and activation in biological systems. The compound's ability to undergo photolytic cleavage under UV light makes it suitable for applications requiring precise temporal and spatial control over biological processes.

The primary mechanism of action for Fmoc-Photo-Linker involves its photolytic behavior. Upon exposure to UV light (typically at 365 nm), the linker can be cleaved, releasing the attached peptide or protein. This process enables researchers to study the effects of specific biomolecules in real-time within living cells or tissues.

Applications in Biological Research

- Peptide Synthesis : Fmoc-Photo-Linker is extensively used in synthesizing complex peptides, allowing for the incorporation of photolabile groups that can be activated post-synthesis.

- Controlled Drug Delivery : The linker is employed in developing peptide-based hydrogels that can release therapeutic agents in response to light, enhancing targeted delivery and minimizing side effects.

- Cellular Studies : Researchers utilize Fmoc-Photo-Linker to investigate cell-cell interactions and signaling pathways by activating peptides within live cells.

Study 1: Photocaged Peptides in Neuron–Glia Communication

In a study investigating neuron–glia interactions, photocaged peptides were employed to activate signaling pathways in astrocytes. When exposed to UV light, the photocaged agonist peptide pFMRF induced spikes in intracellular calcium levels, demonstrating the potential of Fmoc-Photo-Linker in studying cellular communication dynamics .

Study 2: Light-Triggered Release of Amyloid Peptides

Another significant application involved using photocaged Aβ-derived macrocyclic peptides to study amyloid fibrillation in neuroblastoma cells (SH-SY5Y). The uncaged form of these peptides was shown to disrupt cell membranes at concentrations as low as 50 µM following UV irradiation, highlighting the utility of Fmoc-Photo-Linker in probing toxicological effects in cellular environments .

Study 3: High-Throughput Screening with Photo-Releasing Arrays

A recent advancement utilized a photo-cleavable linker system for high-throughput cell arrays, allowing for spatiotemporal control over peptide release. This system demonstrated a 25% reduction in cell viability upon peptide release compared to controls, indicating its potential for drug screening applications .

Comparative Analysis of Photolabile Linkers

The following table summarizes key characteristics and applications of various photolabile linkers compared to Fmoc-Photo-Linker:

| Linker Type | Photolytic Wavelength | Application Area | Advantages |

|---|---|---|---|

| Fmoc-Photo-Linker | 365 nm | Peptide synthesis, drug delivery | High specificity, controlled release |

| Nitrobenzyl Linkers | 365 nm | Protein activation | Tunable photochemical properties |

| Benzophenone Linkers | 350 nm | Structural proteomics | Good reactivity but limited specificity |

| Phenylazide Linkers | 340 nm | Biomolecular interactions | Fast reaction rates |

Safety Considerations

While Fmoc-Photo-Linker is generally safe when handled properly, it may cause skin and eye irritation upon contact. Standard laboratory safety protocols should be followed during its use.

Future Directions

Research on Fmoc-Photo-Linker continues to expand, focusing on enhancing its efficiency and specificity in biological applications. Future studies may explore its potential in developing advanced drug delivery systems and further elucidating complex cellular mechanisms through innovative photocaging strategies.

属性

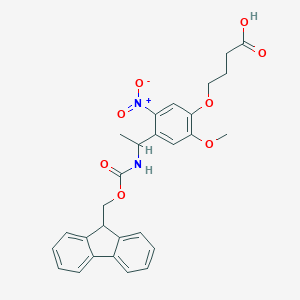

IUPAC Name |

4-[4-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O8/c1-17(22-14-25(36-2)26(15-24(22)30(34)35)37-13-7-12-27(31)32)29-28(33)38-16-23-20-10-5-3-8-18(20)19-9-4-6-11-21(19)23/h3-6,8-11,14-15,17,23H,7,12-13,16H2,1-2H3,(H,29,33)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWESTWISAMMBBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)O)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392737 | |

| Record name | AG-E-12696 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162827-98-7 | |

| Record name | AG-E-12696 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{4-[1-(Fmoc)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。